N-[1-(4-chlorophenyl)propan-2-yl]cyclopropanamine

Monoamine oxidase inhibition Irreversible inactivation Structure-activity relationship

N-[1-(4-Chlorophenyl)propan-2-yl]cyclopropanamine (CAS 22697-82-1, also known as N-cyclopropyl-4-chloroamphetamine, LY is a substituted phenylisopropylamine that combines the 4-chloroamphetamine pharmacophore with an N-cyclopropyl substituent. In preclinical models, it functions as a mechanism-based, irreversible inhibitor of monoamine oxidase (MAO) while simultaneously acting as a precursor to the serotonergic neurotoxin p-chloroamphetamine (PCA) through in vivo N-dealkylation.

Molecular Formula C12H16ClN
Molecular Weight 209.72
CAS No. 22697-82-1
Cat. No. B2497522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(4-chlorophenyl)propan-2-yl]cyclopropanamine
CAS22697-82-1
Molecular FormulaC12H16ClN
Molecular Weight209.72
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)Cl)NC2CC2
InChIInChI=1S/C12H16ClN/c1-9(14-12-6-7-12)8-10-2-4-11(13)5-3-10/h2-5,9,12,14H,6-8H2,1H3
InChIKeyGQNWODKVERAJKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(4-Chlorophenyl)propan-2-yl]cyclopropanamine (CAS 22697-82-1): Procurement-Relevant Identity and Class Assignment


N-[1-(4-Chlorophenyl)propan-2-yl]cyclopropanamine (CAS 22697-82-1, also known as N-cyclopropyl-4-chloroamphetamine, LY 93716) is a substituted phenylisopropylamine that combines the 4-chloroamphetamine pharmacophore with an N-cyclopropyl substituent [1]. In preclinical models, it functions as a mechanism-based, irreversible inhibitor of monoamine oxidase (MAO) while simultaneously acting as a precursor to the serotonergic neurotoxin p-chloroamphetamine (PCA) through in vivo N-dealkylation [2]. This dual identity—irreversible MAO inactivator and PCA prodrug—places the compound at the intersection of neuropharmacology tool compounds and mechanistic probe development, distinguishing it fundamentally from reversible MAO inhibitors or direct-acting serotonin releasers.

Why N-[1-(4-Chlorophenyl)propan-2-yl]cyclopropanamine Cannot Be Substituted by Generic Serotonergic Tool Compounds


4-Chloroamphetamine (PCA) is widely used as a serotonergic neurotoxin, but its utility is limited by rapid onset of 5-HT depletion (maximum effect at ~16 h post-injection) and the inability to dissociate serotonin release from MAO inhibition [1]. N-Cyclopropyl-4-chloroamphetamine introduces a cyclopropyl ring on the amine nitrogen that imposes mechanism-based, irreversible MAO inactivation—a molecular action not present in PCA itself—while retaining the capacity for metabolic conversion to PCA, thereby producing a delayed-onset, long-lasting serotonin depletion profile [2]. Simply substituting PCA or other 4-substituted amphetamines (e.g., 4-bromoamphetamine, 4-trifluoromethylamphetamine) fails to reproduce the compound's unique temporal dissociation between MAO inactivation and serotonergic neurotoxicity [3]. This combinatorial pharmacology—irreversible MAO inhibition plus metabolically gated PCA release—cannot be mimicked by co-administration of separate agents, nor by analogs lacking the N-cyclopropyl group.

Quantitative Differentiation of N-[1-(4-Chlorophenyl)propan-2-yl]cyclopropanamine: Head-to-Head and Cross-Study Evidence


Differential MAO-A Inhibition Potency: N-Cyclopropyl-4-Chloroamphetamine vs. Parent PCA

N-Cyclopropyl-4-chloroamphetamine acts as a mechanism-based, irreversible inactivator of MAO, whereas its parent compound, 4-chloroamphetamine (PCA), is a reversible MAO-A inhibitor with an IC50 of 1,900–4,000 nM [1]. The N-cyclopropyl modification converts a moderate-affinity reversible ligand into a covalent inactivator; the cyclopropylamine moiety undergoes MAO-catalyzed one-electron oxidation to generate a radical cation intermediate that alkylates the FAD cofactor, producing irreversible enzyme inhibition—a mechanism absent in PCA [2]. This mechanistic distinction is critical for experiments requiring sustained MAO suppression without continuous drug exposure.

Monoamine oxidase inhibition Irreversible inactivation Structure-activity relationship

Metabolic Conversion to PCA: Delayed Serotonin Depletion vs. Immediate PCA Administration

After intraperitoneal injection of N-cyclopropyl-PCA into rats, p-chloroamphetamine (PCA) is formed and quantitated in brain tissue by HPLC-UV, with peak PCA concentrations occurring at 4 h post-injection [1]. This metabolic conversion requires N-dealkylation of the cyclopropyl group, producing a delayed onset of serotonin depletion compared to direct PCA injection (where maximum 5-HT depletion occurs at ~16 h) [2]. At 6 and 24 h post-injection, N-cyclopropyl-PCA lowers tryptophan hydroxylase levels to less than 50% of control values without concomitant serotonin depletion, demonstrating a temporal dissociation between enzyme inhibition and neurotransmitter loss [3].

Prodrug metabolism Neurotoxicity kinetics Serotonin depletion

Lack of SERT Substrate Activity: N-Cyclopropyl-PCA vs. PCA and Fenfluramine

Using rat hypothalamic synaptosomes preloaded with [¹⁴C]5-HT (0.1 µM) and the selective 5-HT uptake inhibitor citalopram, no evidence was found that LY 93716 (N-cyclopropyl-4-chloroamphetamine) is transported by the 5-HT uptake carrier in vivo [1]. At 24 h post-injection, MAO inhibition was greater outside serotonergic terminals than inside; at 72 h, this relationship inverted, and citalopram co-administration antagonized MAO inhibition inside terminals, an effect attributed to blockade of PCA (metabolite) entry, not LY 93716 itself [1]. This sharply contrasts with PCA, which is a well-established substrate for SERT and uses the transporter for intracellular access [2].

Serotonin transporter Substrate recognition Uptake mechanism

Pharmacological Dissection of MAO Inhibition from Serotonin Depletion: Fluoxetine Pretreatment Experiments

Pretreatment with fluoxetine (a selective 5-HT uptake inhibitor) completely prevents the long-term depletion of brain serotonin by N-cyclopropyl-PCA measured at 1 week, but does NOT alter the inhibition of total brain MAO activity measured with four different substrates [1]. In contrast, fluoxetine pretreatment in PCA-treated animals prevents both serotonin depletion and the acute serotonin release, making it impossible to separate these effects [2]. This pharmacological dissociation is unique to the N-cyclopropyl prodrug and has been exploited to demonstrate that MAO inhibition alone is insufficient for serotonin depletion—neuronal uptake is required specifically for the PCA metabolite [1].

Pharmacological dissociation Fluoxetine interaction MAO activity measurement

Optimal Research and Industrial Deployment Scenarios for N-[1-(4-Chlorophenyl)propan-2-yl]cyclopropanamine


Mechanistic Studies of Irreversible MAO Inactivation in Intact Neuronal Systems

The compound's mechanism-based, irreversible MAO inactivation, confirmed by time-dependent covalent FAD adduct formation [1], supports its use as a probe for studying MAO catalytic mechanisms in intact tissue preparations. Unlike tranylcypromine (which inhibits both MAO-A and MAO-B non-selectively) or clorgyline (MAO-A selective but also a propargylamine), N-cyclopropyl-PCA provides a structurally distinct cyclopropylamine warhead whose inactivation kinetics can be compared across MAO isoforms to dissect active-site geometric constraints [2]. The irreversible nature of inhibition enables washout experiments that distinguish covalent inactivation from reversible occupancy.

Temporally Resolved Neurotoxicity Studies Requiring Delayed-Onset Serotonin Depletion

Researchers investigating the progression from acute biochemical insult to structural neurodegeneration in serotonergic neurons benefit from the compound's unique ~7-day delay between administration and serotonin depletion [1]. This temporal window enables serial measurements of tryptophan hydroxylase activity, MAO function, and axonal integrity markers before the onset of frank neurotransmitter loss, a protocol that cannot be executed with PCA itself due to its rapid (<24 h) depletion kinetics [2]. The fluoxetine-dissociable pharmacology further allows separate analysis of MAO-dependent and uptake-dependent neurotoxic mechanisms within the same experimental paradigm [1].

Cyclopropylamine-Based Probe Development for Cytochrome P450 and MAO Mechanistic Enzymology

The N-cyclopropylamine moiety in N-cyclopropyl-PCA serves as a radical clock/electron-transfer probe, with the cyclopropyl ring opening upon one-electron oxidation to generate a diagnostic radical intermediate [1]. This property has been exploited in electrochemical studies showing that related N-cyclopropyl-N-methylaniline derivatives undergo ring opening with rate constants of 4.1 × 10⁴ s⁻¹ [2]. The 4-chloro substitution on the aromatic ring modulates the oxidation potential and radical cation stability, providing a tunable parameter for studying structure–reactivity relationships in MAO- and P450-catalyzed amine oxidations [2].

Reference Standard for Analytical Method Development and Metabolite Identification

The well-characterized metabolic pathway converting N-cyclopropyl-PCA to PCA via N-dealkylation, with PCA peak brain concentrations at 4 h post-injection [1], provides a validated in vivo model for developing and calibrating HPLC-UV and LC-MS/MS methods for amphetamine-type compound detection. The distinct retention times and UV spectral properties of the parent drug and its PCA metabolite, combined with the quantitative brain concentration data reported by Fuller et al. (1987), enable method validation using biologically derived matrix samples with known analyte concentrations [1]. This application is particularly relevant for forensic toxicology and pharmaceutical impurity profiling.

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